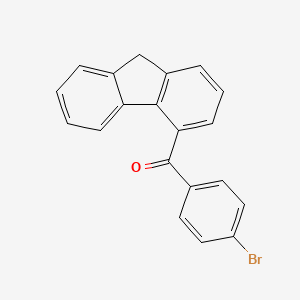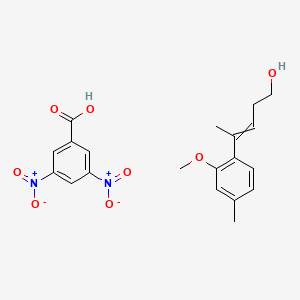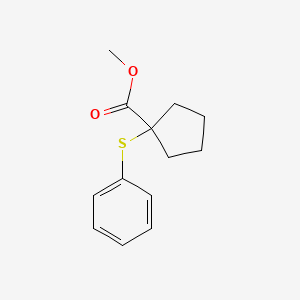
(4-Bromophenyl)(9H-fluoren-4-YL)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromophenyl)(9H-fluoren-4-yl)methanone is a chemical compound with the molecular formula C20H13BrO It is known for its unique structure, which combines a bromophenyl group with a fluorenyl group through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(9H-fluoren-4-yl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 9H-fluorene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
4-Bromobenzoyl chloride+9H-FluorenePyridine, Refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(9H-fluoren-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-Bromophenyl)(9H-fluoren-4-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(9H-fluoren-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its bromophenyl group can undergo substitution reactions, while the fluorenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)(4-fluorophenyl)methanone: Similar structure but with a fluorophenyl group instead of a fluorenyl group.
(4-Bromophenyl)phenylmethanone: Lacks the fluorenyl group, making it less complex.
(4-Bromophenyl)(9H-fluoren-9-yl)methanone: Similar but with a different position of the fluorenyl group.
Uniqueness
(4-Bromophenyl)(9H-fluoren-4-yl)methanone is unique due to its combination of a bromophenyl group and a fluorenyl group, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions and reactivity that are not observed in simpler analogs.
Properties
CAS No. |
62093-55-4 |
|---|---|
Molecular Formula |
C20H13BrO |
Molecular Weight |
349.2 g/mol |
IUPAC Name |
(4-bromophenyl)-(9H-fluoren-4-yl)methanone |
InChI |
InChI=1S/C20H13BrO/c21-16-10-8-13(9-11-16)20(22)18-7-3-5-15-12-14-4-1-2-6-17(14)19(15)18/h1-11H,12H2 |
InChI Key |
GEPZDRZSTOTPNU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=CC=CC=C31)C(=CC=C2)C(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Benzenesulfonyl)methyl]thiophene-2-carboxylic acid](/img/structure/B14562944.png)

![(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanedinitrile](/img/structure/B14562974.png)


![N-[1-(Cyclohexylamino)-1,5-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14562982.png)





![N~1~-Ethyl-N~1~-[(pyridin-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14563023.png)


